molecular formula C20H22N2O6S B14775546 7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid

7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid

Cat. No.: B14775546
M. Wt: 418.5 g/mol
InChI Key: DCLLUVXMSIGJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, which undergoes several transformations to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions and optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, leading to the modulation of biological pathways . The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid is unique due to its specific structural features and the presence of a thioether linkage

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]sulfanylheptanoic acid

InChI

InChI=1S/C20H22N2O6S/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26)

InChI Key

DCLLUVXMSIGJRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)SCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.